N,N-Dipropyltryptamine hydrochloride

Übersicht

Beschreibung

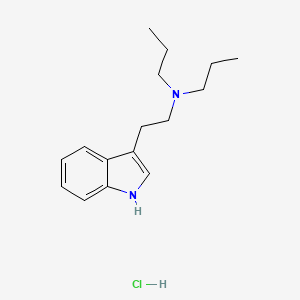

N,N-Dipropyltryptamine hydrochloride, also known as DPT, is a lesser-known psychedelic substance of the tryptamine class . It is closely related to DMT and is reported to be uniquely similar in its hallucinogenic intensity, albeit with a moderately longer duration and greater unpredictability relative to DMT and other psychedelic tryptamines . It is found either as a crystalline hydrochloride salt or as an oily or crystalline base .

Molecular Structure Analysis

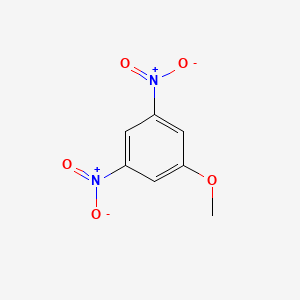

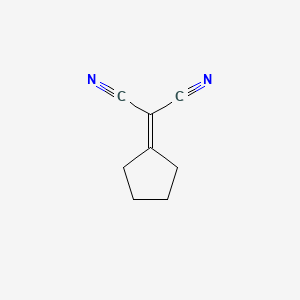

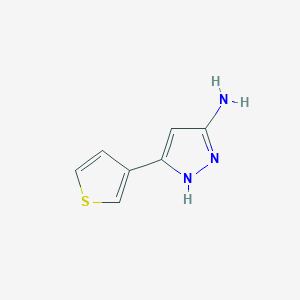

DPT, or N,N-dipropyltryptamine, is a synthetic indole molecule of the tryptamine class. Tryptamines share a core structure comprised of a bicyclic indole heterocycle attached at R3 to an amino group via an ethyl side chain. DPT contains two propyl groups carbon chains bound to the terminal amine RN of its tryptamine backbone .Physical And Chemical Properties Analysis

DPT is commonly consumed via insufflation or orally . Many report the experience of insufflation to be very congestive and painful which, with the rapidness of onset, does not give the user much time to acclimate themselves to its powerful effects . It can also be administered intramuscularly or via vaporization after conversion to the freebase form .Wissenschaftliche Forschungsanwendungen

1. Psychotherapeutic Potential

N,N-Dipropyltryptamine (DPT) has been explored for its potential in psychotherapy. A study on alcoholic patients showed that DPT enhanced recall of memories, emotional expressiveness, and deeper levels of self-exploration during therapy sessions, suggesting its usefulness as an adjunct to psychotherapy (Soskin, Grof, & Richards, 1973).

2. Neurochemical Mechanisms

Research indicates that DPT acts on serotonin receptors, particularly 5-HT1A and 5-HT2A. Studies in rodents have shown that DPT elicits dose-dependent effects and serves as a discriminative stimulus. The effects of DPT are significantly antagonized by selective serotonin antagonists, highlighting the compound's interaction with serotonin receptors (Fantegrossi et al., 2008).

3. Analytical Detection

DPT and related compounds have been the focus of analytical studies, developing methods for their detection in biological samples. Techniques such as gas chromatography-mass spectrometry have been utilized to identify DPT and its metabolites, which is crucial for toxicological and forensic analysis (Vorce & Sklerov, 2004).

4. Behavioral Studies

In behavioral studies involving mice, DPT was used to understand its effects on operant behavior. These studies help in assessing the relationship between the structure of psychoactive compounds and their behavioral effects, contributing to the broader understanding of psychotomimetics (Murnane et al., 2007).

5. Serotonin Receptor Binding

DPT has been studied for its binding properties at human 5-HT1a receptors. Research indicates that DPT is a moderate affinity partial agonist at these receptors, suggesting its potential as a versatile experimental tool in serotonin receptor studies (Thiagaraj et al., 2005).

Safety And Hazards

According to the safety data sheet, personal precautions such as avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye are recommended when handling DPT . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental ingestion or exposure, immediate medical attention is required .

Zukünftige Richtungen

While there is a lack of data on the pharmacological properties, metabolism, and toxicity of DPT, it has been suggested that future research should focus on mapping the enzymes responsible for the biosynthesis of DPT, further studies to elaborate its presence and role in the pineal gland, a reconsideration of binding site data, and new administration and imaging studies .

Eigenschaften

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-N-propylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2.ClH/c1-3-10-18(11-4-2)12-9-14-13-17-16-8-6-5-7-15(14)16;/h5-8,13,17H,3-4,9-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAASKTUEVUIQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=CNC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048897 | |

| Record name | N,N-Dipropyltryptamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dipropyltryptamine hydrochloride | |

CAS RN |

7558-73-8 | |

| Record name | N,N-dipropyltryptamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007558738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dipropyltryptamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIPROPYLTRYPTAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0S8Z38S3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile](/img/structure/B1346777.png)